molecular formula C17H20N2O2S2 B2699983 1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1053057-36-5

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No. B2699983
CAS RN: 1053057-36-5
M. Wt: 348.48
InChI Key: FQEAUZGLCDVOOY-XBXARRHUSA-N
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Description

“1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine” is a chemical compound. It is related to other compounds such as “ethyl 4- (thiophen-2-ylsulfonyl)piperazine-1-carboxylate” which has a molecular formula of C11H16N2O4S2 and a molecular weight of 304.39 .


Synthesis Analysis

The synthesis of piperazine derivatives, which “1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine” is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Future Directions

The future directions for the study of “1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine” and related compounds could involve further development of synthetic methods, exploration of their biological activity, and potential applications in drug discovery .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-23(21,17-9-5-15-22-17)19-13-11-18(12-14-19)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEAUZGLCDVOOY-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine

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